molecular formula C19H18ClN5 B14014733 7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride CAS No. 37437-09-5

7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride

Cat. No.: B14014733
CAS No.: 37437-09-5
M. Wt: 351.8 g/mol
InChI Key: RSJPJVSGMIAYPL-UHFFFAOYSA-N
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Description

7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride is a compound that belongs to the class of imidazopyridines. Imidazopyridines are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties . This compound, in particular, has shown promise in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) under mild temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride involves its interaction with specific molecular targets. It is known to modulate the activity of enzymes and receptors, thereby influencing various biochemical pathways. For instance, it may act as an inhibitor of certain kinases, leading to the suppression of cell proliferation in cancer .

Properties

CAS No.

37437-09-5

Molecular Formula

C19H18ClN5

Molecular Weight

351.8 g/mol

IUPAC Name

7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride

InChI

InChI=1S/C19H17N5.ClH/c20-16-11-15(18-19(24-16)22-12-21-18)23-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-12,17H,(H4,20,21,22,23,24);1H

InChI Key

RSJPJVSGMIAYPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC3=CC(=NC4=C3NC=N4)N.Cl

Origin of Product

United States

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